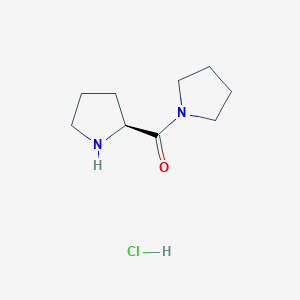L-prolyl-pyrrolidin-hydrochloric acid salt
CAS No.: 137998-15-3
Cat. No.: VC4288769
Molecular Formula: C9H17ClN2O
Molecular Weight: 204.7
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 137998-15-3 |
|---|---|
| Molecular Formula | C9H17ClN2O |
| Molecular Weight | 204.7 |
| IUPAC Name | pyrrolidin-1-yl-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride |
| Standard InChI | InChI=1S/C9H16N2O.ClH/c12-9(8-4-3-5-10-8)11-6-1-2-7-11;/h8,10H,1-7H2;1H/t8-;/m0./s1 |
| Standard InChI Key | NFNGYUXIXLYXKH-QRPNPIFTSA-N |
| SMILES | C1CCN(C1)C(=O)C2CCCN2.Cl |
Introduction
Core Structure
The compound consists of:
-
A (2S)-pyrrolidine backbone (a five-membered saturated ring with one nitrogen atom).
-
A pyrrolidine-1-carbonyl group attached to the pyrrolidine’s C2 position.
-
A hydrochloride counterion, enhancing solubility and stability.
Stereochemistry
The (2S) configuration indicates the stereochemistry at the C2 position of the pyrrolidine ring, critical for bioactivity. This enantiomer is distinguished from its (2R) counterpart, which may exhibit different pharmacological properties.
Role in Prolyl Oligopeptidase (POP) Inhibition
L-prolyl-pyrrolidin-hydrochloric acid salt derivatives are explored as POP inhibitors, targeting enzymes implicated in neurodegenerative diseases (e.g., Alzheimer’s) and parasitic infections (e.g., Chagas disease) . Key findings include:
-
Structure-Activity Relationships (SAR): Replacing phenyl groups with pyridyl or cycloalkenyl groups at the P3 position modulates lipophilicity and solubility without compromising inhibitory activity .
-
Binding Modes: Two distinct binding modes are identified—lipophilic interactions and hydrogen-bonding networks—depending on substituent placement .
Impact of Salts on Peptide Conformation
Studies on proline-based peptides reveal that salts like KCl and KF stabilize trans conformers by altering hydrogen-bonding networks around the proline residue . This observation aligns with the potential conformational rigidity induced by the hydrochloride salt in L-prolyl-pyrrolidin-hydrochloric acid salt, which may enhance target binding affinity .
Medicinal Chemistry Applications
Structural Insights from Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume